Stereochemical Flexibility: The Value of Racemic m-Tyrosine in Early-Stage Peptide Screening
Unlike enantiopure L- or D- m-tyrosine building blocks (e.g., CAS 178432-48-9 and CAS 1217724-28-1, respectively), N-Fmoc-3-hydroxy-DL-phenylalanine is provided as a racemic mixture. This is a deliberate feature, not a deficiency, for specific research applications . While enantiopure compounds are essential for final lead optimization, the DL mixture offers a cost-effective and time-efficient route for initial library screening and exploring stereochemical tolerance . It allows researchers to assess whether a meta-hydroxy substitution has any effect on activity or binding without the immediate need to synthesize and test both pure enantiomers separately. This is particularly valuable in the early stages of drug discovery or materials science, where the absolute configuration may be unknown or irrelevant to a first-pass evaluation .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Racemic (DL) mixture |
| Comparator Or Baseline | Enantiopure L- (CAS 178432-48-9) or D- (CAS 1217724-28-1) m-tyrosine |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | Structural identification by CAS registry and supplier specification |
Why This Matters
Procurement of the DL form is a strategic choice for reducing time and cost in exploratory research phases, as it enables screening of both stereoisomers in a single synthesis before committing to expensive enantiopure syntheses.
